Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate
Description
Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chiral amino acid ester featuring an ethyl ester group, an amino moiety at the second carbon (S-configuration), and a 4-hydroxy-3-methoxyphenyl substituent at the third carbon. This compound is structurally related to phenylalanine derivatives, with the aromatic ring modified by hydroxyl and methoxy groups. Such substitutions are critical in medicinal chemistry, as they influence solubility, metabolic stability, and receptor binding.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO4/c1-3-17-12(15)9(13)6-8-4-5-10(14)11(7-8)16-2/h4-5,7,9,14H,3,6,13H2,1-2H3/t9-/m0/s1 |
InChI Key |
PGNLJJLFGHFYAV-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)OC)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)OC)N |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-Methoxy-L-Tyrosine
One of the primary synthetic routes involves the esterification of 3-methoxy-L-tyrosine with ethanol under acidic conditions to yield the ethyl ester of the amino acid. This method preserves the stereochemistry of the (S)-enantiomer.
- Reaction Conditions:
- Starting material: 3-methoxy-L-tyrosine
- Reagents: Ethanol, hydrogen chloride (HCl) as catalyst
- Temperature: Ambient
- pH adjustment: Sodium hydroxide used to neutralize after esterification
- Yield: Approximately 73%
- Reference: Firnau et al., Canadian Journal of Chemistry, 1980
This method is straightforward and widely used for preparing amino acid esters, ensuring high enantiomeric purity.
Stereospecific Epoxide Ring Opening with Amino Thiophenols (Patent Method)
A more complex stereospecific synthesis involves the reaction of an epoxide derivative of the methoxyphenylpropanoate with amino-2-thiophenol derivatives under inert atmosphere and reflux conditions.
- Key Steps:
- Preparation of (-)-(2R,3S)-epoxy-2,3-(methoxy-4-phenyl)-3-propionate methyl ester.
- Reaction with amino-2-thiophenol or its chloro-substituted analog in dichloroethane solvent under reflux for 4.5 hours.
- Solvent removal, crystallization with cyclohexane, filtration, and drying under vacuum.
- Yields and Physical Data:
- Product yield: 266.3 g from 200 g epoxide (Example 1)
- Melting point: 110 °C (Example 1), 124-126 °C (Example 2 with chloro-substituted thiophenol)
- Advantages:
- High stereospecificity
- Suitable for intermediates in complex drug synthesis (e.g., Diltiazem derivatives)
- Reference: European Patent EP0338893A2
Multi-Component Condensation Reaction (Crystal Structure Study)
A synthetic approach reported in crystallographic studies involves a multi-component reaction of 4-hydroxy-6-methyl-pyran-2-one, 4-hydroxy-3-methoxybenzaldehyde, and ethyl cyanoacetate in the presence of 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux.
- Procedure:
- Reflux mixture for 2–3 hours in ethanol.
- Cooling to room temperature to precipitate product.
- Washing with ice-cooled water and ethanol, followed by vacuum drying.
- Outcome:
- Formation of the target compound with defined crystal structure.
- Reference: De Gruyter, 2019
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Stereospecificity | Notes |
|---|---|---|---|---|---|
| Esterification of 3-methoxy-L-tyrosine | 3-methoxy-L-tyrosine, ethanol, HCl | Ambient temperature, acid catalysis | ~73 | High | Simple, preserves (S)-configuration |
| Epoxide ring opening with amino thiophenol | (-)-(2R,3S)-epoxy methyl ester, amino-2-thiophenol | Reflux in dichloroethane, inert atmosphere | High (quantitative) | High | Used for intermediates in drug synthesis |
| Multi-component condensation | 4-hydroxy-6-methyl-pyran-2-one, 4-hydroxy-3-methoxybenzaldehyde, ethyl cyanoacetate | Reflux in ethanol with DMAP | Not specified | Moderate | Produces crystalline product |
| Hydrolysis and functionalization | Ethyl esters | NaOH in ethanol/water, room temperature | Not specified | N/A | For further modification |
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxy and methoxy groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Aromatic Substitutent Effects
- Compared to the 4-hydroxyphenyl analog (), the additional methoxy group increases lipophilicity, which may improve membrane permeability .
- Fluoro Substituent () : The 4-fluoro analog exhibits greater electronegativity and metabolic stability due to fluorine’s resistance to oxidation. This makes it favorable in CNS drug design, where prolonged half-life is critical .
- Nitro Group (): The nitro-substituted compound serves as a precursor for amine synthesis via reduction.
Ester Group Variations
Additional Functional Modifications
- Sulfonamido Group () : The butylsulfonamido moiety introduces steric bulk and hydrogen-bonding sites, which can enhance selectivity for protein targets (e.g., enzymes or receptors) in drug development .
Biological Activity
Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a compound of interest due to its diverse biological activities, particularly in pharmacological contexts. This article discusses its biological activity, including antioxidant properties, potential therapeutic applications, and mechanisms of action based on recent research findings.
- Molecular Formula : C₁₂H₁₇NO₄
- Molecular Weight : Approximately 259.73 g/mol
- Density : 1.098 g/cm³
- Boiling Point : 324.4°C at 760 mmHg
This compound features an ethyl ester, an amino group, and a hydroxyl group, contributing to its reactivity and biological activity.
Antioxidant Properties
This compound has demonstrated significant antioxidant capabilities , which may reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals and reactive oxygen species.
Pharmacological Applications
Recent studies have explored various pharmacological applications of this compound:
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit enzymes involved in inflammatory pathways, suggesting a role in reducing inflammation.
- Neuroprotective Effects : Research indicates that it may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
The mechanism of action involves the interaction of this compound with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit cyclooxygenase enzymes, which are key players in the inflammatory response.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₂H₁₇NO₄ | Contains an additional hydroxyl group on the aromatic ring |
| (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride | C₁₁H₁₆ClNO₃ | Methyl instead of ethyl; different solubility properties |
| 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride | C₁₀H₁₄ClNO₄ | Lacks ethyl ester; more polar due to additional hydroxyl group |
This comparison highlights how the presence of specific functional groups influences the biological activities of these compounds.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study indicated that this compound significantly reduced oxidative stress markers in vitro, supporting its potential as an antioxidant agent.
-
Neuroprotective Effects :
- In animal models, administration of this compound resulted in reduced neuronal damage following induced oxidative stress, suggesting its potential utility in neuroprotective therapies.
- Pharmacokinetic Profiles :
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate that influence its reactivity in synthetic chemistry?
- Answer: The compound contains an ethyl ester group, a primary amino group, a phenolic hydroxyl group, and a methoxy substituent on the aromatic ring. The (S)-configuration at the α-carbon ensures stereoselective interactions in enzymatic or receptor-binding studies. The hydroxyl and methoxy groups participate in hydrogen bonding and π-π stacking, critical for stabilizing intermediates in coupling reactions (e.g., peptide synthesis) .
Q. What standard analytical methods are used to confirm the enantiomeric purity and structural integrity of this compound in synthetic workflows?
- Answer:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol mobile phases.
- Polarimetry measures specific optical rotation (e.g., -6.3° to -7.3° in water for related tyrosine esters) .
- NMR spectroscopy (1H/13C) confirms regiochemistry via coupling patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.7–7.1 ppm) .
Advanced Research Questions
Q. How can researchers optimize enantioselective enzymatic hydrolysis to resolve racemic mixtures of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate derivatives, and what factors affect yield and enantiomeric excess (ee)?
- Answer:
- Enzyme screening : Lipases (e.g., Candida antarctica) or esterases are tested for substrate specificity using fluorescence-based assays .
- Process optimization : Adjust pH (6.5–7.5), temperature (25–35°C), and solvent systems (aqueous/organic biphasic) to enhance enzyme stability. Pilot-scale trials achieved 43–48% yield and >98% ee for analogous esters .
- Scale-up challenges : Mass transfer limitations in biphasic systems require agitation optimization (e.g., 500–700 rpm) .
Q. What strategies address contradictions between computational predictions and experimental data in the hydrogen-bonding network of this compound?
- Answer:
- HSQC NMR maps hydrogen-bonding interactions in lignin-derived analogs (e.g., dihydro FA ethyl ester) by correlating cross-peaks with substituent effects .
- DFT calculations (B3LYP/6-31G*) refine molecular dynamics models by comparing predicted vs. observed NOE correlations in X-ray structures (e.g., bond angles deviating <0.007 Å) .
Q. How does the methoxy group in this compound affect its pharmacokinetic properties compared to non-methoxylated analogs?
- Answer:
- Metabolic stability : Methoxy groups reduce oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) compared to hydroxyl-only analogs, as shown in Telotristat ethyl (half-life extended by 30%) .
- Solubility : Methoxy increases logP (lipophilicity) by 0.5–1.0 units, requiring co-solvents (e.g., PEG-400) for in vivo administration .
Q. What multi-step synthetic routes incorporate this compound into peptidomimetic drug candidates?
- Answer:
- Step 1 : Coupling with Boc-protected amino acids using DCC/DMAP in dichloromethane (yield: 70–85%) .
- Step 2 : Deprotection with TFA/water (95:5) to expose the amino group for subsequent amide bond formation .
- Step 3 : Conjugation to pharmacophores (e.g., PPAR agonists) via HATU-mediated SPPS, followed by HPLC purification (purity >95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
